3-溴-4,5,6,7-四氢-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

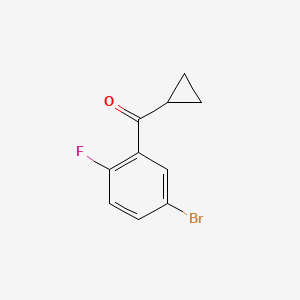

“3-bromo-4,5,6,7-tetrahydro-1H-indazole” is a chemical compound that belongs to the class of indazoles . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . This particular compound is a derivative of indazole, which is a significant heterocycle in drug molecules .

Synthesis Analysis

The synthesis of indazoles, including “3-bromo-4,5,6,7-tetrahydro-1H-indazole”, involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These esters are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . In the case of “3-bromo-4,5,6,7-tetrahydro-1H-indazole”, the 1H-indazole form is more thermodynamically stable .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-bromo-4,5,6,7-tetrahydro-1H-indazole” include condensation and reductive cyclization . The mechanism of the second step, involving the reaction with hydrazine hydrate, was found to be different from the expected one .Physical And Chemical Properties Analysis

The molecular formula of “3-bromo-4,5,6,7-tetrahydro-1H-indazole” is C8H11BrN2, with an average mass of 215.090 Da and a monoisotopic mass of 214.010559 Da .科学研究应用

Anti-Inflammatory Properties

Indazoles, including our compound of interest, have been investigated for their anti-inflammatory potential. Researchers synthesized various derivatives and evaluated their effects in vivo. Notably, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibited high anti-inflammatory activity with minimal ulcerogenic potential . Additionally, other indazole derivatives have shown promising anti-inflammatory effects in experimental models .

Anticancer Potential

Indazoles have drawn attention in cancer research due to their diverse biological activities. Although direct evidence for our compound is limited, it’s worth investigating its impact on cancer cells. Researchers have synthesized novel indazolane derivatives with anti-inflammatory activity similar to established drugs .

Other Activities

While not fully explored, indazoles have been associated with various other activities, including inhibition of cyclo-oxygenase-2 (COX-2) and antinociceptive effects . Investigating these aspects further could reveal additional applications.

未来方向

Indazole derivatives, including “3-bromo-4,5,6,7-tetrahydro-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their potential applications in drug discovery .

作用机制

Target of Action

The primary target of 3-bromo-4,5,6,7-tetrahydro-1H-indazole is related to its anti-inflammatory properties . The compound is part of the indazole family, which has been found to have a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

It is known that indazole derivatives can inhibit cell growth, suggesting that they may interact with cellular targets to disrupt normal cell function . For example, the compound 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and cell growth, suggesting that 3-bromo-4,5,6,7-tetrahydro-1H-indazole may affect these pathways.

Pharmacokinetics

The compound’s molecular weight of 20106 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of 3-bromo-4,5,6,7-tetrahydro-1H-indazole’s action is likely to be a reduction in inflammation and cell growth, given its anti-inflammatory and cell growth inhibitory properties . .

Action Environment

It is known that the compound is typically stored at room temperature , suggesting that it may be stable under a range of conditions.

属性

IUPAC Name |

3-bromo-4,5,6,7-tetrahydro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDITHCBNPLRPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4,5,6,7-tetrahydro-1H-indazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)

![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)